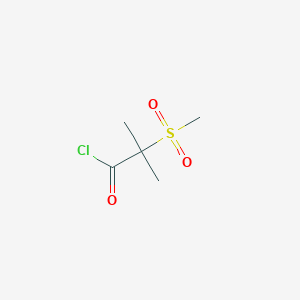
2-Methanesulfonyl-2-methylpropanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methanesulfonyl-2-methylpropanoyl chloride is a chemical compound with the molecular formula C5H9ClO3S and a molecular weight of 184.64 . It is used in scientific research and has diverse applications, from synthesizing pharmaceuticals to developing new materials.
Synthesis Analysis
The synthesis of 2-Methanesulfonyl-2-methylpropanoyl chloride involves the reaction of the crude acid chloride with N,N-diisopropylethylamine in dichloromethane at room temperature for 18 hours . The reaction mixture is then diluted with dichloromethane, washed with saturated aqueous NaHCO3 solution, and dried over Na2SO4. Filtration and concentration of the filtrate afford the crude product .Molecular Structure Analysis
The molecular structure of 2-Methanesulfonyl-2-methylpropanoyl chloride consists of a single carbon atom bound to three hydrogen atoms, and then to a single sulfur atom which is bound to two oxygen atoms . This whole unit is bound to a single chlorine atom .Chemical Reactions Analysis
Methanesulfonyl chloride, a similar compound, is highly reactive and is used to synthesize methanesulfonates in what is called the mesylation process . The formation of methanesulfonates is believed to proceed via a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate the highly reactive parent sulfene, followed by attack by the alcohol and rapid proton transfer to generate the observed product .Physical And Chemical Properties Analysis
2-Methanesulfonyl-2-methylpropanoyl chloride is a colorless or pale-yellow liquid at room temperature . It dissolves in polar organic solvents such as alcohol and ether but is reactive toward water .Applications De Recherche Scientifique
Improved Synthesis Techniques
2-Methanesulfonyl-2-methylpropanoyl chloride has been utilized in the improved preparation of certain chemical compounds. For example, its application in the synthesis of 5,6-Dialkoxy-1,1-dimethylindenes, which are precocene analogues lacking the pyranyl oxygen atom, demonstrates its utility in organic synthesis. This process benefits from the use of methanesulfonic acid as solvent and catalyst, highlighting the role of 2-Methanesulfonyl-2-methylpropanoyl chloride derivatives in facilitating efficient chemical reactions (Camps, Coll, Colomina, & Messeguer, 1984).
Structural and Vibrational Characterization
The structural and vibrational properties of compounds derived from 2-Methanesulfonyl-2-methylpropanoyl chloride have been studied, exemplified by the evaluation of 2-chloroethyl(methylsulfonyl)methanesulfonate. This research not only provided insights into the molecule's structural characteristics using X-ray diffraction and DFT methodologies but also explored its biological activity, indicating the compound's potential in biomedical applications (Galván et al., 2018).
Electrochemical Applications
In the realm of materials science, methanesulfonyl chloride, a related compound, forms a room-temperature ionic liquid with AlCl3, which has been used to study the electrochemical properties of vanadium pentoxide films. This research has implications for energy storage technologies, demonstrating how derivatives of 2-Methanesulfonyl-2-methylpropanoyl chloride can contribute to advancements in battery materials (Su, Winnick, & Kohl, 2001).
Microbial Metabolism
Another interesting application is in the study of microbial metabolism, where methanesulfonic acid, a compound related to 2-Methanesulfonyl-2-methylpropanoyl chloride, is used by diverse aerobic bacteria as a source of sulfur for growth. This research provides insights into the biogeochemical cycling of sulfur and the environmental fate of methanesulfonic acid derivatives (Kelly & Murrell, 1999).
Molecular Structure Analysis
Furthermore, studies on the molecular structure of methane sulfonyl chloride in vapors have contributed to our understanding of chemical bonding and molecular geometry. Such research lays the foundation for more complex chemical synthesis and analysis techniques (Hargittai & Hargittai, 1973).
Safety And Hazards
Propriétés
IUPAC Name |
2-methyl-2-methylsulfonylpropanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3S/c1-5(2,4(6)7)10(3,8)9/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAXTZRTHGFVMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methanesulfonyl-2-methylpropanoyl chloride | |
CAS RN |
1017540-45-2 |
Source


|
| Record name | 2-methanesulfonyl-2-methylpropanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

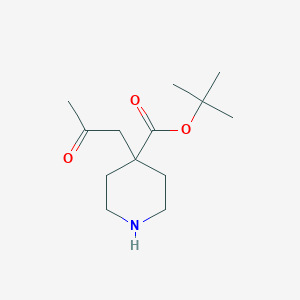
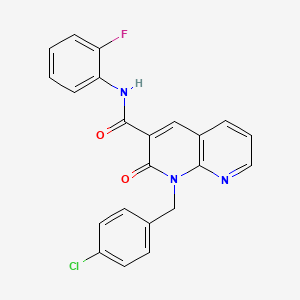
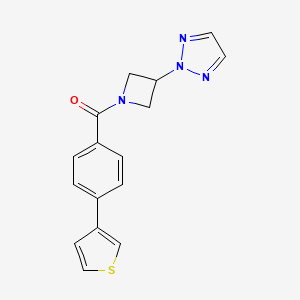
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[2-(1H-indol-3-yl)ethyl]propanediamide](/img/structure/B2683362.png)
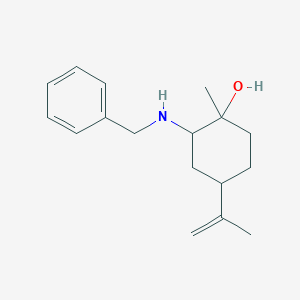
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2683365.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide](/img/structure/B2683366.png)
![ethyl 2-(2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate](/img/structure/B2683369.png)
![Tert-butyl 4-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate](/img/structure/B2683370.png)

![5-[3-(Benzimidazol-1-ylmethyl)piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2683372.png)
![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2683373.png)
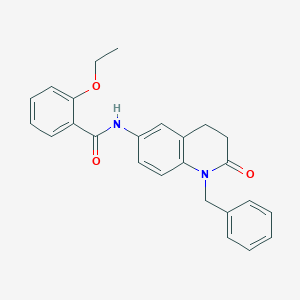
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2683376.png)